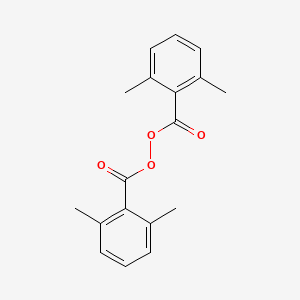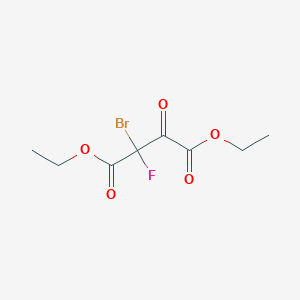
Bis(2,6-dimethylbenzoyl) Peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,6-dimethylbenzoyl) Peroxide: is an organic peroxide compound widely used in various industrial and scientific applications. It is known for its role as a radical initiator in polymerization reactions and as a cross-linking agent in the production of plastics and rubbers. The compound is characterized by its high reactivity and ability to decompose into free radicals, making it a valuable tool in chemical synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-dimethylbenzoyl) Peroxide typically involves the reaction of 2,6-dimethylbenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:
2C9H9COCl+H2O2+2NaOH→(C9H9CO)2O2+2NaCl+2H2O
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,6-dimethylbenzoyl) Peroxide undergoes various chemical reactions, primarily involving the generation of free radicals. These reactions include:
Oxidation: The peroxide bond can be cleaved to form benzoyloxy radicals, which can further react with other compounds.
Reduction: Under certain conditions, the peroxide can be reduced to form the corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where the benzoyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves the use of heat or light to initiate the decomposition of the peroxide bond.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to achieve substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Benzoyloxy radicals and subsequent oxidation products.
Reduction: Corresponding alcohols and other reduced species.
Substitution: Substituted benzoyl derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(2,6-dimethylbenzoyl) Peroxide is extensively used as a radical initiator in polymerization reactions, aiding in the formation of polymers with specific properties. It is also used in organic synthesis to introduce benzoyl groups into molecules.
Biology: In biological research, the compound is used to study radical-induced damage and repair mechanisms in biological systems. It serves as a model compound to investigate the effects of oxidative stress on cells and tissues.
Medicine: While not directly used as a therapeutic agent, this compound is employed in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.
Industry: The compound is widely used in the production of plastics, rubbers, and other polymeric materials. It acts as a cross-linking agent, enhancing the mechanical properties and stability of the final products.
Mécanisme D'action
The mechanism of action of Bis(2,6-dimethylbenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate benzoyloxy radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions. In polymerization, the radicals react with monomers to form polymer chains, while in oxidation, they interact with other molecules to form oxidized products.
Comparaison Avec Des Composés Similaires
Benzoyl Peroxide: Another widely used organic peroxide with similar radical-generating properties.
Dicumyl Peroxide: Used as a cross-linking agent in the production of rubber and plastics.
Lauroyl Peroxide: Employed as a polymerization initiator in various industrial processes.
Uniqueness: Bis(2,6-dimethylbenzoyl) Peroxide is unique due to its specific structural features, which confer distinct reactivity and stability compared to other peroxides. Its ability to generate radicals under mild conditions makes it particularly valuable in applications requiring controlled radical generation.
Propriétés
Numéro CAS |
96436-29-2 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
(2,6-dimethylbenzoyl) 2,6-dimethylbenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O4/c1-11-7-5-8-12(2)15(11)17(19)21-22-18(20)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
Clé InChI |
YIQKFUFJMGYQFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C(=O)OOC(=O)C2=C(C=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)


![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)


![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)

